4-Fluorophenylglyoxal hydrate
Overview
Description
4-Fluorophenylglyoxal hydrate is a chemical compound with the molecular formula C₈H₅FO₂·H₂O and a molecular weight of 170.14 g/mol . It appears as a white to off-white solid with a faint odor . The structure consists of a phenyl group attached to a glyoxal moiety, with a fluorine atom substituted on the phenyl ring .
Preparation Methods
4-Fluorophenylglyoxal hydrate can be synthesized through various methods. One common synthetic route involves the reaction of p-fluorobenzoyl formaldehyde with water to obtain the hydrate . The reaction conditions typically include maintaining an inert atmosphere and storing the compound in a freezer under -20°C to prevent the loss of crystal water .
Chemical Reactions Analysis
4-Fluorophenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid under specific conditions.
Reduction: Reduction reactions can convert it into 4-fluorophenylglycol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorophenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create biologically active organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting metabolic pathways .
Comparison with Similar Compounds
4-Fluorophenylglyoxal hydrate can be compared with other similar compounds such as:
4-Chlorophenylglyoxal hydrate: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromophenylglyoxal hydrate: Contains a bromine atom in place of fluorine.
4-Iodophenylglyoxal hydrate: Features an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific reactivity and the influence of the fluorine atom on its chemical properties, making it distinct from its halogen-substituted counterparts .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXSEZCPBRRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372087 | |
Record name | 4-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-43-8 | |
Record name | 4-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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